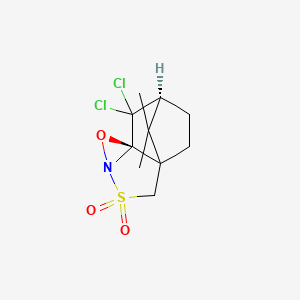
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Overview
Description
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxaziridine derivative known for its unique chemical properties and applications in organic synthesis. This compound features a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon, along with a dichlorocamphoryl group. It is widely used as an oxidizing agent in various chemical reactions due to its ability to transfer oxygen atoms efficiently.
Preparation Methods
The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the oxidation of imines with peracids. One common method is the oxidation of chiral imines using chiral peracids to yield enantiopure oxaziridines . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -20°C to room temperature. Industrial production methods may involve large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine undergoes various types of chemical reactions, primarily oxidation reactions. It is known for its ability to transfer oxygen atoms to a wide range of substrates, including alkenes, sulfides, and amines . Common reagents used in these reactions include peracids and bases to generate enolates from ketones or esters. Major products formed from these reactions include α-hydroxy carbonyl compounds, sulfoxides, and epoxides .
Scientific Research Applications
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has numerous applications in scientific research. In organic chemistry, it is used as an oxidizing agent for the synthesis of complex molecules, including pharmaceuticals like taxol . In biology and medicine, it is employed in the selective oxidation of biomolecules, aiding in the study of biochemical pathways and the development of new drugs . Additionally, it finds use in industrial processes for the production of fine chemicals and intermediates .
Mechanism of Action
The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of oxygen atoms to nucleophilic substrates. The compound’s three-membered ring structure creates a highly strained environment, facilitating the electrophilic transfer of oxygen. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom of the oxaziridine, forming a hemiaminal intermediate that subsequently fragments to yield the desired product .
Comparison with Similar Compounds
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is often compared with other oxaziridine derivatives, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent). While both compounds are effective oxidizing agents, this compound is unique due to its chiral nature, which allows for enantioselective oxidations . Similar compounds include other N-sulfonyloxaziridines and N-alkyloxaziridines, each with varying degrees of reactivity and selectivity .
Properties
IUPAC Name |
(6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8?,10+,13?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMBQYFZDBYWHU-DRHCSTJVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine](/img/structure/B3033757.png)
![1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine](/img/structure/B3033758.png)
![3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3033759.png)



![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)


![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)




